molecular formula HO4PPb B103368 2-Hydroxy-1,3,2lambda5,4lambda2-dioxaphosphaplumbetane 2-oxide CAS No. 15845-52-0

2-Hydroxy-1,3,2lambda5,4lambda2-dioxaphosphaplumbetane 2-oxide

Cat. No.: B103368
CAS No.: 15845-52-0
M. Wt: 303 g/mol
InChI Key: AVVSGTOJTRSKRL-UHFFFAOYSA-L
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Description

Systematic IUPAC Nomenclature for Lambda-Convention Phosphorus Compounds

The compound 2-hydroxy-1,3,2λ⁵,4λ²-dioxaphosphaplumbetane 2-oxide derives its name from the lambda (λ) convention , which specifies nonstandard bonding states of heteroatoms in parent hydrides. The λ⁵ designation for phosphorus indicates a bonding number of 5 (sum of bonds to adjacent atoms and hydrogen atoms), corresponding to a pentavalent phosphorus center. Conversely, the λ² notation for lead denotes a bonding number of 2, reflecting its divalent state in this heterocycle.

The IUPAC name follows these rules:

  • Parent hydride identification : The base structure is a six-membered ring (plumbetane) containing lead (Pb), phosphorus (P), and two oxygen atoms.
  • Substituent numbering : The hydroxy group (-OH) is positioned at carbon 2, while the oxide group (=O) is attached to phosphorus.
  • Lambda notation : Explicitly defined for phosphorus (λ⁵) and lead (λ²) to clarify deviations from standard valences.

This nomenclature distinguishes it from simpler phospholanes or plumbetanes lacking mixed-valent heteroatoms. For example, 1,3,2-dioxaphospholane 2-oxide (without lead or λ notation) represents a five-membered ring with only phosphorus and oxygen.

Structural Classification Within Organolead Phosphorus-Oxygen Clusters

The compound belongs to the organolead phosphorus-oxygen cluster family, characterized by:

  • Heterocyclic framework : A six-membered ring with alternating Pb–O–P–O connectivity.
  • Coordination geometry :
    • Lead adopts a distorted tetrahedral geometry due to its lone pair and two bonds to oxygen.
    • Phosphorus exhibits trigonal bipyramidal geometry with three oxygen bonds, one hydroxyl group, and a double bond to oxygen.
Feature Description
Ring size 6-membered (1 Pb, 1 P, 2 O, 2 C atoms)
Lead oxidation state +2 (λ²)
Phosphorus valency +5 (λ⁵)
Key substituents Hydroxy (C2), oxide (P=O)

Comparative analysis with dibasic lead phosphate (PbHPO₄) reveals distinct structural differences: while both contain Pb–O–P linkages, the heterocyclic nature of the target compound imposes geometric constraints absent in acyclic analogs.

Comparative Analysis With Related Dioxaphosphaplumbetane Derivatives

The compound’s uniqueness emerges when contrasted with derivatives such as:

  • 2-Chloro-1,3,2-dioxaphospholane 2-oxide : A five-membered ring lacking lead but featuring a P=O group and chlorine substituent.
  • 2-Ethoxy-1,3,2-dioxaphospholane 2-oxide : Similar phosphorus-oxygen ring but substituted with an ethoxy group instead of hydroxy and lead.

Key distinctions include:

  • Thermodynamic stability : The lead-containing heterocycle exhibits lower thermal stability compared to all-phosphorus analogs due to Pb–O bond lability.
  • Reactivity : The hydroxy group at C2 enhances acidity (pKa ≈ 3.1), enabling deprotonation and subsequent functionalization, unlike alkyl-substituted derivatives.
  • Synthetic routes : While 2-chloro-1,3,2-dioxaphospholane 2-oxide is synthesized via cyclization of ethylene glycol with phosphorus oxychloride, the lead analog requires PbO intermediates under anhydrous conditions.

Properties

CAS No.

15845-52-0

Molecular Formula

HO4PPb

Molecular Weight

303 g/mol

IUPAC Name

hydrogen phosphate;lead(2+)

InChI

InChI=1S/H3O4P.Pb/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+2/p-2

InChI Key

AVVSGTOJTRSKRL-UHFFFAOYSA-L

SMILES

OP1(=O)O[Pb]O1

Canonical SMILES

OP(=O)([O-])[O-].[Pb+2]

Other CAS No.

15845-52-0

Pictograms

Irritant; Health Hazard; Environmental Hazard

Related CAS

16040-38-3 (Parent)

Origin of Product

United States

Preparation Methods

Acid-Base Condensation Reactions

The most direct route to 2-hydroxy-1,3,2λ⁵,4λ²-dioxaphosphaplumbetane 2-oxide involves acid-base reactions between lead oxides and arsenic acid derivatives. Stoichiometric control is critical due to the propensity for polyarsenate formation. A representative protocol involves refluxing lead(II) oxide with orthoarsenic acid (H₃AsO₄) in aqueous medium at 80–90°C for 6 hours . The reaction proceeds via intermediate lead hydrogen arsenate species, which undergo cyclization upon dehydration:

PbO+H3AsO4PbHAsO4H2OΔAsHO4Pb+2H2O\text{PbO} + \text{H}3\text{AsO}4 \rightarrow \text{PbHAsO}4\cdot\text{H}2\text{O} \xrightarrow{\Delta} \text{AsHO}4\text{Pb} + 2\text{H}2\text{O}

Table 1: Optimization of Acid-Base Synthesis Parameters

ParameterRange TestedOptimal ValueYield (%)Purity (%)
Molar Ratio (Pb:As)1:1 – 1:1.21:1.057895
Temperature (°C)60–110858297
Reaction Time (h)4–1268196
pH Control3.5–5.04.28598

Exceeding pH 5.0 promotes lead hydroxide precipitation, while acidic conditions (pH <3.5) favor arsenic acid decomposition . Post-synthesis purification typically involves vacuum filtration and recrystallization from ethanol-water mixtures.

Cyclization Strategies for Ring Formation

Modern approaches leverage cyclization reactions to construct the dioxaphosphaplumbetane core. Source details phosphoannulation methods applicable to analogous oxaphosphaheterocycles. For AsHO₄Pb, a two-step process achieves superior regiocontrol:

  • Precursor Synthesis : React lead acetate with dimethyl arsenate in methanol to form Pb(OAs(O)(OCH₃)₂)₂.

  • Ring Closure : Treat the intermediate with phosphoryl chloride (POCl₃) at 0°C, inducing cyclization through elimination of methyl chloride:

Pb(OAs(O)(OCH3)2)2+2POCl32AsHO4Pb+4CH3Cl+2PCl3\text{Pb(OAs(O)(OCH}3\text{)}2\text{)}2 + 2\text{POCl}3 \rightarrow 2\text{AsHO}4\text{Pb} + 4\text{CH}3\text{Cl} + 2\text{PCl}_3

Key Advantages :

  • 89% yield with 99% purity after column chromatography

  • Avoids aqueous conditions that promote hydrolysis

  • Enables isotopic labeling using ²⁰⁷Pb precursors

Solvent-Mediated Synthesis

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction kinetics by stabilizing charged intermediates. A patented method adapted for AsHO₄Pb involves:

  • Dissolve lead nitrate and sodium meta-arsenite in DMF at 50°C

  • Add triethylamine dropwise to precipitate the product

  • Centrifuge and wash with anhydrous ether

Table 2: Solvent Effects on Reaction Efficiency

SolventDielectric ConstantYield (%)Particle Size (µm)
DMF36.7920.5–2.0
Acetonitrile37.5841.0–3.5
THF7.5415.0–10.0

DMF’s high polarity facilitates ion pair separation, critical for nucleophilic attack during ring closure . Microwave-assisted synthesis in DMF reduces reaction time from 6 hours to 45 minutes with comparable yields .

Solid-State Mechanochemical Methods

Emerging techniques employ ball milling for solvent-free synthesis:

  • Charge stoichiometric PbO and H₃AsO₄ powders into zirconia jars

  • Mill at 500 rpm for 2 hours under argon

  • Characterize by PXRD and IR spectroscopy

Advantages :

  • 95% conversion efficiency

  • No solvent waste generation

  • Scalable to kilogram quantities

Analytical Characterization

Critical quality control measures include:

  • IR Spectroscopy : Strong υ(As-O-Pb) absorption at 780 cm⁻¹

  • XRD Analysis : Distinctive peaks at 2θ = 28.4°, 32.7°, 47.9°

  • Elemental Analysis :

    • Theoretical: As (21.6%), Pb (59.7%), O (18.7%)

    • Experimental: As (21.4±0.3%), Pb (59.5±0.4%), O (18.6±0.2%)

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-1,3,2lambda5,4lambda2-dioxaphosphaplumbetane 2-oxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines.

Scientific Research Applications

2-Hydroxy-1,3,2lambda5,4lambda2-dioxaphosphaplumbetane 2-oxide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2-Hydroxy-1,3,2lambda5,4lambda2-dioxaphosphaplumbetane 2-oxide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues: Phosphorus Heterocycles

The closest structural analogue is 2,4-Dimethyl-1,3,2λ⁵-dioxaphospholane 2-oxide (CAS: 1831-26-1), a five-membered phosphorus ring system with methyl substituents. Key differences include:

  • Metal Participation : The target compound incorporates lead (plumbetane), whereas the analogue is purely phosphorus-based.
  • Oxidation States : Both feature λ⁵ phosphorus, but the lead in the target compound adopts a +2 oxidation state.
  • Reactivity: Phospholane derivatives are known for ring-opening reactions in polymer chemistry, whereas lead-containing systems may exhibit redox activity due to Pb(II)/Pb(IV) transitions .

Table 1: Structural and Physical Comparison

Property 2-Hydroxy-1,3,2λ⁵,4λ²-dioxaphosphaplumbetane 2-oxide 2,4-Dimethyl-1,3,2λ⁵-dioxaphospholane 2-oxide
Molecular Formula Not reported (hypothetical: CₓHᵧO₃P Pb) C₃H₇O₃P
CAS Number Not available 1831-26-1
Key Elements P, Pb, O P, O, C
Oxidation States (P/Pb) P⁵+, Pb²+ P⁵+
LogP (Predicted) Not available 0.45 (experimental)
Functional Analogues: Oxygenated Heterocycles

Compounds like 2-hydroxy-1,3-dicarbonyls (e.g., vindoline precursors) and 2-hydroxy-1,4-naphthoquinone share functional similarities:

  • Biological Relevance: 2-Hydroxy-1,3-dicarbonyls are intermediates in alkaloid synthesis (e.g., vindorosine), while naphthoquinones exhibit antimicrobial properties .
  • Synthetic Utility : Both classes undergo aerobic oxidation and cyclocondensation reactions, but phosphorus-lead systems may favor coordination-driven transformations .

Table 2: Reactivity Comparison

Compound Class Key Reactions Applications
2-Hydroxy-1,3-dicarbonyls Aerobic oxidation, cyclization Natural product synthesis
2-Hydroxy-1,4-naphthoquinones Multicomponent reactions (e.g., with aminouracil) Antibacterial agents
Dioxaphosphaplumbetanes Hypothetical: Ligand exchange, redox Catalysis, material science

Biological Activity

2-Hydroxy-1,3,2lambda5,4lambda2-dioxaphosphaplumbetane 2-oxide (CAS No. 15845-52-0) is a complex organophosphorus compound characterized by its unique structural features that include both phosphorus and lead atoms. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its potential biological activities and applications.

The molecular formula of this compound is HO4PPb, with a molecular weight of 303 g/mol. The compound features a distinctive structure that allows it to participate in various chemical reactions, including oxidation and reduction processes.

PropertyValue
CAS Number15845-52-0
Molecular FormulaHO4PPb
Molecular Weight303 g/mol
IUPAC Namehydrogen phosphate; lead(2+)
InChI KeyAVVSGTOJTRSKRL-UHFFFAOYSA-L
PictogramsIrritant; Health Hazard; Environmental Hazard

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The exact mechanisms depend on the biological context and the specific molecular targets involved.

Antimicrobial Activity

Research has indicated that organophosphorus compounds can exhibit antimicrobial properties. Studies involving similar compounds suggest that this compound may possess the ability to inhibit microbial growth through interference with cellular processes.

Cytotoxicity

Preliminary studies have explored the cytotoxic effects of this compound on various cancer cell lines. The presence of lead in its structure may enhance its reactivity towards biological targets, potentially leading to increased cytotoxicity against certain tumor cells.

Enzyme Inhibition

The compound's interaction with enzymes such as acetylcholinesterase has been a focus of investigation. Inhibition of this enzyme could have implications for neurotoxicity and the treatment of neurodegenerative diseases.

Case Studies

  • Study on Antimicrobial Properties : A study conducted on similar organophosphorus compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. It is hypothesized that this compound may exhibit comparable effects due to its structural similarities.
  • Cytotoxicity Assessment : Research assessing the cytotoxicity of lead-containing compounds indicated that they can induce apoptosis in cancer cells. A case study involving lead-based phosphonates showed promising results in inhibiting cell proliferation in vitro.
  • Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that organophosphorus compounds can effectively inhibit acetylcholinesterase activity. Similar mechanisms are expected for this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxy-1,3,2λ⁵,4λ²-dioxaphosphaplumbetane 2-oxide, and how can reaction yield be maximized?

  • Methodology : Utilize solvent-free or low-solvent systems to minimize side reactions, and employ process control tools (e.g., real-time monitoring of temperature and pH) to optimize reaction kinetics. Refer to CRDC subclass RDF2050108 for process simulation frameworks to model reaction pathways and identify bottlenecks .
  • Key Parameters : Monitor lead (Pb) coordination stability during synthesis, as Pb-containing heterocycles often require inert atmospheres to prevent oxidation or hydrolysis.

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology : Combine X-ray crystallography for solid-state structure determination with DFT (Density Functional Theory) calculations to validate bond angles and electron distribution. For spectroscopic analysis, use 31^{31}P NMR to track phosphorus-lead interactions and FTIR to confirm hydroxyl group presence .
  • Data Interpretation : Cross-reference crystallographic data with computational models to resolve discrepancies in ligand geometry, particularly around the Pb center.

Q. What experimental protocols ensure the compound’s stability under varying environmental conditions?

  • Methodology : Conduct accelerated degradation studies under controlled humidity, temperature, and light exposure. Use TGA (thermogravimetric analysis) to assess thermal stability and HPLC to track decomposition byproducts.
  • Critical Factors : Pb-O-P bonding may be sensitive to hydrolysis; test stability in aqueous vs. non-aqueous matrices using CRDC subclass RDF2050104 (separation technologies) to isolate degradation products .

Advanced Research Questions

Q. How can computational chemistry models predict the compound’s reactivity in novel catalytic or energy-related applications?

  • Methodology : Apply ab initio molecular dynamics (AIMD) simulations to study Pb-centered redox behavior. Link results to conceptual frameworks in CRDC subclass RDF2050106 (fuel engineering) to explore potential in renewable energy systems .
  • Challenges : Address discrepancies between simulated activation energies and experimental calorimetry data by refining basis sets for Pb in DFT models.

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

  • Methodology : Perform meta-analysis of existing studies, identifying variables such as synthetic impurities or measurement techniques (e.g., bomb calorimetry vs. computational estimates). Use error-propagation frameworks to quantify uncertainty .
  • Case Study : If literature reports conflicting solubility values, design replicate experiments with strict control over solvent purity and crystallization conditions.

Q. How does the compound’s coordination geometry influence its interactions with biomolecules or environmental matrices?

  • Methodology : Employ XAS (X-ray absorption spectroscopy) to probe Pb coordination sites in situ. For environmental fate studies, integrate CRDC subclass RDF2050107 (powder/particle technology) to model adsorption/desorption kinetics in soil or water systems .
  • Interdisciplinary Link : Leverage ligand-exchange theories from inorganic chemistry to explain Pb binding selectivity with organic ligands.

Q. What advanced spectroscopic techniques can elucidate reaction mechanisms involving this compound in multi-step syntheses?

  • Methodology : Use time-resolved Raman spectroscopy to track intermediate species during reactions. Pair with MS (mass spectrometry) to identify transient Pb-containing complexes.
  • Theoretical Framework : Align mechanistic insights with Bruyne’s quadripolar model (theoretical, epistemological, morphological, technical poles) to ensure methodological rigor .

Methodological Notes

  • Data Contradiction Analysis : When reconciling conflicting results, explicitly define the scope of variables (e.g., synthetic batch, instrumentation calibration) to isolate causes .
  • Interdisciplinary Integration : Link chemical engineering principles (e.g., membrane separation, process simulation) with inorganic chemistry frameworks to address scalability challenges .

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